molecular formula C9H12O2S B8562433 (2-Methoxy-4-methylsulfanyl-phenyl)-methanol

(2-Methoxy-4-methylsulfanyl-phenyl)-methanol

Cat. No.: B8562433
M. Wt: 184.26 g/mol
InChI Key: GBNXJHCMOFAGNF-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylsulfanyl-phenyl)-methanol is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

(2-methoxy-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C9H12O2S/c1-11-9-5-8(12-2)4-3-7(9)6-10/h3-5,10H,6H2,1-2H3

InChI Key

GBNXJHCMOFAGNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)SC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-4-methylsulfanyl-benzoic acid (2 g, 10.09 mmol) was dissolved in dry THF (20 mL) and the solution was stirred while heated to 60° C. under nitrogen and then borane-methylsulfide complex (1.7 eq, 1.7 mL, 17.5 mmol) was added very slowly dropwise via a syringe. The progress of the reaction was followed by both TLC and analytical HPLC and when complete (3 hours) the mixture was allowed to cool to room temperature, diluted with water (10 mL) added extremely slowly dropwise under nitrogen. Potassium carbonate (1 g) was added and after stirring the mixture for 30 minutes ethyl acetate (50 ml) was added. The organic layer was separated, washed with water, 2 N hydrochloric acid, water and brine, dried over Na2SO4 and then concentrated to a near colorless oil. The residue was triturated with hexane and product was purified from the resulting crystals by flash column chromatography to provide (2-methoxy-4-methylsulfanyl-phenyl)-methanol (934 mg, 51%) as colorless crystals. LCMS: M−182.8.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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